Scaffold Superiority for GSK-3β Inhibition: Picomolar Potency and Pharmacokinetic Viability
The oxazole-4-carboxamide scaffold is the critical pharmacophore enabling the development of GSK-3β inhibitors with picomolar potency and favorable brain penetration. The base compound (1, PF-367) exhibits a Kd of 0.8 nM for npS9-GSK-3β, and optimized derivatives like OCM-51 reach an IC50 of 0.030 nM [1][2]. In contrast, the commonly used reference inhibitor CHIR99021 shows a 61-fold weaker Kd of 48.8 nM under identical assay conditions [1]. This scaffold also provides a superior starting point for CNS drug design, with a significantly better CNS Multiparameter Optimization (CNS MPO) score and a calculated unbound brain fraction (Fu_p) superior to most known GSK-3 inhibitors and PET probes [2]. The core oxazole-4-carboxamide moiety forms essential hydrogen-bond pairings with the kinase hinge domain (Val135/Asp133), a specific interaction that cannot be replicated by isoxazole or thiazole analogs due to altered heteroatom positioning [2].
| Evidence Dimension | GSK-3β Binding Affinity (Kd) |
|---|---|
| Target Compound Data | Kd = 0.8 nM for PF-367 (1) |
| Comparator Or Baseline | CHIR99021: Kd = 48.8 nM |
| Quantified Difference | 61-fold more potent |
| Conditions | Microscale thermophoresis (MST) assay with nonphosphorylated npS9-GSK-3β |
Why This Matters
This data demonstrates that derivatives of this scaffold achieve sub-nanomolar target engagement, a prerequisite for high-quality chemical probes and drug candidates targeting GSK-3β for Alzheimer's disease, distinguishing it from less potent scaffolds.
- [1] Bernard-Gauthier, V., et al. (2019). Structural Basis for Achieving GSK-3β Inhibition with High Potency, Selectivity, and Brain Exposure for Positron Emission Tomography Imaging and Drug Discovery. Journal of Medicinal Chemistry, 62(21), 9600–9617. View Source
- [2] Bernard-Gauthier, V., et al. (2019). Figure 2: Evolution and in vitro pharmacological characterization of a highly potent and selective oxazole-4-carboxamide-based GSK-3 inhibitor series. Journal of Medicinal Chemistry, 62(21), 9600–9617. View Source
